BenchChemオンラインストアへようこそ!

6-Nitrobenzo[D]isoxazole

Nucleophilic Aromatic Substitution Regioselectivity Synthetic Intermediate

6-Nitrobenzo[D]isoxazole (CAS 39835-08-0) is a regiospecific building block with the nitro group at the 6-position. Unlike 5-nitro or 7-nitro isomers—with divergent melting points and electronic profiles—only the 6-nitro isomer delivers XLogP3 1.5 and TPSA 71.9 Ų, key benchmarks for oral bioavailability prediction. The 6-NO₂ group is inert under mild nucleophilic conditions, enabling selective 4-position functionalization for focused library synthesis. As an isosteric alternative to 6-nitrobenzoxazole topoisomerase inhibitors, this scaffold enables novel IP exploration. ≥98% purity ensures reproducible SAR data and minimizes downstream purification.

Molecular Formula C7H4N2O3
Molecular Weight 164.12
CAS No. 39835-08-0
Cat. No. B3028926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrobenzo[D]isoxazole
CAS39835-08-0
Molecular FormulaC7H4N2O3
Molecular Weight164.12
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])ON=C2
InChIInChI=1S/C7H4N2O3/c10-9(11)6-2-1-5-4-8-12-7(5)3-6/h1-4H
InChIKeyWIYPTBLUSSLGIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitrobenzo[D]isoxazole (CAS 39835-08-0): Essential Molecular Descriptors for Procurement and Medicinal Chemistry Screening


6-Nitrobenzo[D]isoxazole (6-Nitro-1,2-benzoxazole) is a heterocyclic aromatic compound (C₇H₄N₂O₃, MW 164.12 g/mol) consisting of a benzene ring fused to an isoxazole heterocycle, with an electron-withdrawing nitro substituent specifically positioned at the 6-carbon of the bicyclic scaffold [1]. This specific substitution pattern confers a computed XLogP3 of 1.5 and a topological polar surface area (TPSA) of 71.9 Ų, parameters that are critical benchmarks for evaluating passive membrane permeability and oral bioavailability potential in early-stage drug discovery [1]. The compound is commercially available as a solid with a minimum purity specification of 98% .

The Selectivity Conundrum: Why Positional Isomers and Congeners of 6-Nitrobenzo[D]isoxazole Are Not Interchangeable


In the context of lead optimization and building block procurement, generic substitution of 6-Nitrobenzo[D]isoxazole with alternative nitro-isoxazole derivatives—such as the 5-nitro or 7-nitro positional isomers, the 6-nitrobenzoxazole scaffold, or the 4,6-dinitro analog—is scientifically unsound. The precise regiochemistry of the nitro group governs the compound's electronic properties and metabolic fate, directly influencing its reactivity and resultant biological profile [1]. Even structurally adjacent isomers exhibit divergent molecular descriptors; for instance, the 5-nitrobenzo[d]isoxazole isomer has a reported melting point of 126-127 °C, while the 6-nitro derivative does not have a defined melting point under standard conditions, underscoring the fundamental differences in their solid-state and physicochemical behavior . Therefore, procurement decisions must be based on exact structural identity to ensure reproducible synthetic outcomes and valid structure-activity relationship (SAR) data.

Quantitative Differentiation Guide for 6-Nitrobenzo[D]isoxazole (CAS 39835-08-0) Versus In-Class Analogs


Regioselective Reactivity: Differential Stability of the 6-Nitro Group Under Nucleophilic Substitution

The 6-nitro group in 6-Nitrobenzo[D]isoxazole displays remarkable stability under nucleophilic conditions where other nitro groups on the scaffold are reactive. Specifically, in 4,6-dinitrobenzo[d]isoxazole, the nitro group at the 4-position is highly activated and can be selectively substituted by a broad range of anionic O-, N-, and S-nucleophiles under mild conditions, while the 6-nitro group remains completely intact, even in the presence of a large excess of the nucleophile [1]. This regioselectivity is a defining feature of the 6-nitro substitution pattern and is critical for designing selective downstream functionalizations, distinguishing it from analogs where the nitro group is more labile or positioned differently.

Nucleophilic Aromatic Substitution Regioselectivity Synthetic Intermediate Benzoisoxazole Scaffold

Lipophilicity Profile: XLogP3 Value of 1.5 and Its Implications for Cellular Permeability

The computed XLogP3 value for 6-Nitrobenzo[D]isoxazole is 1.5 [1]. This value places it within the optimal lipophilicity range (typically 1–3) for compounds intended to exhibit good passive membrane permeability while maintaining adequate aqueous solubility, a key consideration in drug design. For comparative context, the absence of the 6-nitro group would yield the parent benzo[d]isoxazole scaffold with a lower, more polar lipophilicity profile. The introduction of the nitro group at this specific position provides a quantifiable and tunable increase in hydrophobicity relative to unsubstituted or differently substituted analogs, which is crucial for crossing biological membranes and reaching intracellular targets.

Lipophilicity ADME Prediction Drug-likeness Molecular Descriptor

Polar Surface Area Benchmark: TPSA of 71.9 Ų for Optimizing Oral Bioavailability

The topological polar surface area (TPSA) for 6-Nitrobenzo[D]isoxazole is calculated to be 71.9 Ų [1]. This metric is a critical predictor of a molecule's ability to be absorbed orally. According to Veber's rules, compounds with a TPSA of <140 Ų have a significantly higher probability of achieving good oral bioavailability. The value of 71.9 Ų for this core scaffold is well within this favorable range and provides a measurable baseline against which other substituted benzoisoxazoles can be compared. Introducing the nitro group at the 6-position contributes to this TPSA value, and knowing this exact figure allows researchers to model the impact of further derivatization on oral absorption potential.

Topological Polar Surface Area Oral Bioavailability Rule of Five Physicochemical Property

Differential Topoisomerase Inhibition Potential: Insights from 6-Nitrobenzoxazole Analogs

While direct topoisomerase inhibition data for 6-Nitrobenzo[D]isoxazole itself is not available, the structurally related 6-nitrobenzoxazole scaffold provides a critical class-level inference. In a study of benzoxazole derivatives, compound 1f (2-(4'-bromophenyl)-6-nitrobenzoxazole) demonstrated potent inhibition of human Topoisomerase IIα with an IC₅₀ of 71 µM, while compound 1c (2-(4'-tert-butylphenyl)-6-nitrobenzoxazole) inhibited Topoisomerase I with an IC₅₀ of 104 µM [1]. The presence and position of the 6-nitro group on the benzoxazole core is a key structural determinant for this inhibitory activity. This evidence suggests that the 6-nitrobenzo[d]isoxazole scaffold may serve as a promising, structurally distinct isostere for exploring analogous mechanisms, potentially with altered potency or selectivity profiles due to the presence of the endocyclic oxygen atom.

Topoisomerase Inhibition Anticancer Activity Benzoxazole Scaffold Structure-Activity Relationship

Evidence-Backed Application Scenarios for 6-Nitrobenzo[D]isoxazole (CAS 39835-08-0) in Discovery and Development Workflows


Medicinal Chemistry: Scaffold for Selective 4-Position Derivatization and Library Synthesis

The unique regioselectivity of 6-Nitrobenzo[D]isoxazole, where the 6-NO₂ group is inert under mild nucleophilic substitution conditions, makes it an ideal core scaffold for the synthesis of focused chemical libraries. Researchers can introduce diverse functionalities at the 4-position via nucleophilic displacement of an activating group (e.g., a sulfone or a more labile nitro group in a dinitro precursor) while preserving the 6-nitro group for subsequent transformations or as a key pharmacophoric element. This approach is validated by studies on 4,6-dinitrobenzo[d]isoxazoles, which confirm the exclusive substitution at the 4-position [1].

Drug Discovery: Property-Based Scaffold Selection Guided by Computed XLogP3 and TPSA Values

For medicinal chemists applying property-based drug design principles, the specific computed molecular descriptors of 6-Nitrobenzo[D]isoxazole (XLogP3 of 1.5 and TPSA of 71.9 Ų) provide a data-driven rationale for its inclusion in screening libraries. These values are within the optimal ranges for predicting oral bioavailability (per Veber's rules) and passive cellular permeability [1]. This allows the compound to serve as a well-characterized, quantifiable baseline for SAR studies, enabling the precise modeling of how subsequent chemical modifications impact key ADME properties.

Chemical Biology: Isosteric Replacement Strategy for 6-Nitrobenzoxazole-Based Topoisomerase Inhibitors

Based on the demonstrated topoisomerase I and IIα inhibitory activity of 6-nitrobenzoxazole derivatives (e.g., compounds 1c and 1f), 6-Nitrobenzo[D]isoxazole presents itself as a compelling isosteric alternative [1]. The replacement of the oxazole oxygen with an endocyclic nitrogen in the benzoisoxazole system subtly alters electronic distribution and hydrogen-bonding capacity. This scenario is directly applicable for medicinal chemists seeking to explore novel intellectual property space around a validated biological target or to fine-tune the potency, selectivity, and physicochemical properties of a lead series.

Process Chemistry: Procurement of a High-Purity Building Block for Reliable Scale-Up

For process chemists and CROs, the commercial availability of 6-Nitrobenzo[D]isoxazole at a minimum purity of 98% is a critical factor for ensuring reproducibility and minimizing impurities in downstream synthetic sequences [1]. This high purity specification reduces the need for additional purification steps and mitigates the risk of side reactions, making it a reliable building block for multi-step synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Nitrobenzo[D]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.